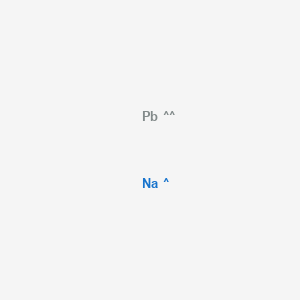

Lead;sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead is a dull, silvery-grey metal. It is soft and easily worked into sheets Sodium is a very soft silvery-white metal . Sodium is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .

Synthesis Analysis

Lead is a naturally occurring element and is usually found in ores with other elements such as copper, zinc, and silver . Sodium is extremely reactive and never occurs in the free state in Earth’s crust. It was first prepared by Sir Humphry Davy in 1807 by applying electrolysis to fused sodium hydroxide (NaOH) .

Molecular Structure Analysis

Both lead and sodium are part of the periodic table of elements. Lead has four stable isotopes: 208 Pb (52%), 206 Pb (24%), 207 Pb (22%) and 204 Pb (less than 2%) . Sodium, on the other hand, is part of the alkali metal group (Group 1 [Ia]) of the periodic table .

Chemical Reactions Analysis

Lead (II) is precipitated by sulfate under neutral to acidic conditions . Sodium is extremely reactive and reacts violently with water, acids, and oxygenated compounds .

Physical and Chemical Properties Analysis

Lead is a soft metal having little tensile strength, and it is the densest of the common metals excepting gold and mercury . Sodium is a very soft silvery-white metal . Sodium is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .

作用機序

Safety and Hazards

Lead can cause many health problems. No safe level of lead has been identified . Exposure of pregnant women to high levels of lead can cause miscarriage, stillbirth, premature birth and low birth weight . Sodium is highly corrosive to eyes, skin, and mucous membranes. It can ignite spontaneously in moist air or dry air above 239 o F .

将来の方向性

Sodium-ion batteries are considered as the best candidate power sources because sodium is widely available and exhibits similar chemistry to that of Lithium-ion batteries . Sodium-ion batteries could squeeze their way into some corners of the battery market as soon as the end of this year, and they could be huge in cutting costs for EVs .

特性

IUPAC Name |

lead;sodium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.Pb |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLCSWMHSXNOPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na].[Pb] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaPb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12740-44-2 |

Source

|

| Record name | Sodium alloy, nonbase, Na,Pb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12740-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] Acetate](/img/structure/B3418670.png)